2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine
Description
2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds This compound features a pyridine ring substituted with a fluorophenyl group at the second position and a hydroxymethyl group at the fifth position
Properties
IUPAC Name |
[6-(3-fluorophenyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRNPAKQMAALGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647019 | |
| Record name | [6-(3-Fluorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887974-66-5 | |
| Record name | [6-(3-Fluorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-bromopyridine.
Grignard Reaction: 3-Fluorobenzaldehyde is reacted with a Grignard reagent, such as phenylmagnesium bromide, to form the corresponding alcohol.
Bromination: The alcohol is then brominated to introduce a bromine atom at the desired position.
Coupling Reaction: The brominated intermediate is coupled with 2-bromopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-Fluorophenyl)-5-formylpyridine or 2-(3-Fluorophenyl)-5-carboxypyridine.
Reduction: Formation of this compound or 2-(3-Fluorophenyl)-5-(aminomethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: Used in the development of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-5-(hydroxymethyl)pyridine
- 2-(3-Bromophenyl)-5-(hydroxymethyl)pyridine
- 2-(3-Methylphenyl)-5-(hydroxymethyl)pyridine
Uniqueness
2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability, improve binding affinity, and alter the electronic properties of the molecule, making it a valuable compound for various applications.
Biological Activity
2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine, a compound characterized by its unique structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxymethyl group and a 3-fluorophenyl moiety. Its chemical formula is CHFNO, and it has a molecular weight of 201.22 g/mol. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyridine have been investigated for their ability to inhibit bacterial growth. The hydroxymethyl group may contribute to this activity by enhancing the compound's interaction with microbial targets.
Anticancer Activity
Studies have shown that pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. A derivative closely related to this compound demonstrated significant inhibition of cell proliferation in vitro. The mechanism is believed to involve the induction of apoptosis through modulation of cell signaling pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 18 | Inhibition of proliferation |
Neuroprotective Effects
There is emerging evidence that compounds with similar structural motifs may possess neuroprotective properties. For example, negative allosteric modulators of metabotropic glutamate receptors (mGluR) have shown promise in treating neurodegenerative diseases. The potential neuroprotective effects of this compound warrant further investigation, particularly in models of neurodegeneration.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, suggesting that this compound may exhibit similar properties.
- Receptor Modulation : Its structural similarity to known receptor modulators indicates potential interactions with neurotransmitter systems, particularly those involving glutamate receptors.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer properties of related pyridine derivatives against breast and lung cancer cell lines. The results indicated that compounds with hydroxymethyl substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
- Neuroprotective Potential : Research on related compounds has demonstrated protective effects in models of oxidative stress-induced neuronal damage, suggesting that this compound may also confer similar benefits.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
